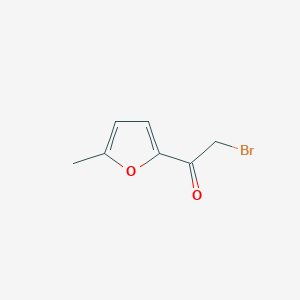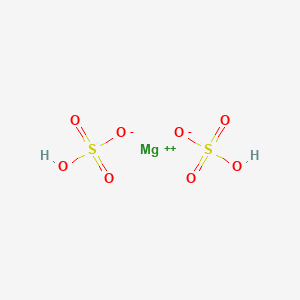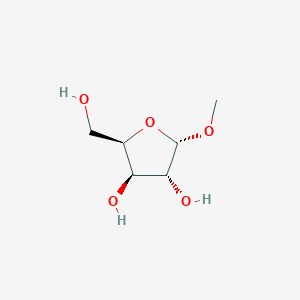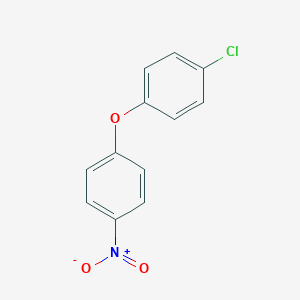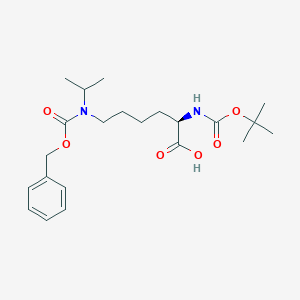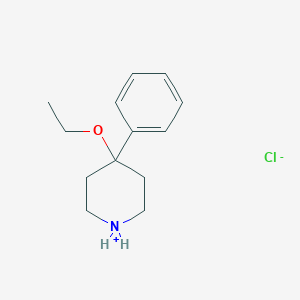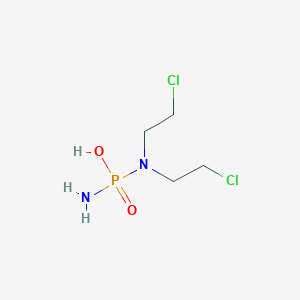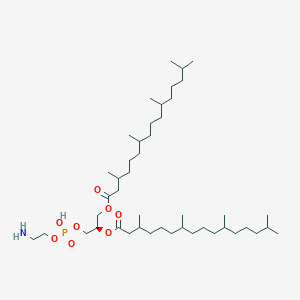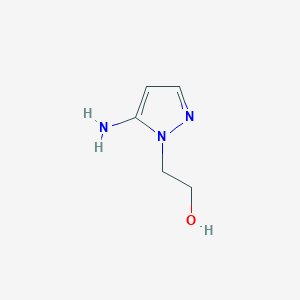
5-氨基-1-(2-羟乙基)吡唑
描述
5-Amino-1-(2-hydroxyethyl)pyrazole: is a heterocyclic organic compound with the molecular formula C5H9N3O It is characterized by the presence of an amino group at the 5-position and a hydroxyethyl group at the 1-position of the pyrazole ring
科学研究应用
Chemistry: 5-Amino-1-(2-hydroxyethyl)pyrazole serves as a versatile building block in organic synthesis. It is used to construct a variety of heterocyclic compounds and can be incorporated into complex molecular frameworks .
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in the development of enzyme inhibitors and receptor modulators .
Medicine: The compound’s unique structure makes it a candidate for drug development. It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities .
Industry: In industrial applications, 5-Amino-1-(2-hydroxyethyl)pyrazole is used in the synthesis of specialty chemicals and materials. It can be employed in the production of dyes, pigments, and polymers .
作用机制
Mode of Action
It is synthesized from 2-Hydroxyethylhydrazine and cyanoacetaldehyde . The exact interaction of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
It is known to be used in proteomics research , suggesting it may interact with proteins or enzymes in the body.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Amino-1-(2-hydroxyethyl)pyrazole. It is a stable compound, but it may decompose under strong acidic or alkaline conditions . It is soluble in water, acids, bases, and organic solvents , which suggests that it can be distributed in various biological environments.
准备方法
Synthetic Routes and Reaction Conditions: One common method for synthesizing 5-Amino-1-(2-hydroxyethyl)pyrazole involves the reaction of 2-Hydroxyethylhydrazine with cyanoacetaldehyde. The reaction typically proceeds under reflux conditions in an ethanol solution with the addition of a catalytic amount of glacial acetic acid .
Industrial Production Methods: In industrial settings, the synthesis of 5-Amino-1-(2-hydroxyethyl)pyrazole may involve optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the desired product .
化学反应分析
Types of Reactions: 5-Amino-1-(2-hydroxyethyl)pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Substitution: The amino and hydroxyethyl groups can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-4-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the pyrazole ring .
相似化合物的比较
- 5-Amino-3-methylpyrazole
- 5-Amino-1-phenylpyrazole
- 5-Amino-4-cyanopyrazole
Comparison: Compared to these similar compounds, 5-Amino-1-(2-hydroxyethyl)pyrazole is unique due to the presence of the hydroxyethyl group, which imparts distinct chemical properties and reactivity. This functional group enhances its solubility in water and its ability to participate in hydrogen bonding, making it a valuable intermediate in various synthetic applications .
属性
IUPAC Name |
2-(5-aminopyrazol-1-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O/c6-5-1-2-7-8(5)3-4-9/h1-2,9H,3-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHQRJCVJAUKIEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(N=C1)CCO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40313186 | |
| Record name | 5-Amino-1-(2-hydroxyethyl)pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40313186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73616-27-0 | |
| Record name | 5-Amino-1H-pyrazole-1-ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73616-27-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 267219 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073616270 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 73616-27-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=267219 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Amino-1-(2-hydroxyethyl)pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40313186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Amino-1-(2-hydroxyethyl)pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the optimal conditions for synthesizing 5-Amino-1-(2-hydroxyethyl)pyrazole, and how does this synthesis method compare to previous approaches?
A1: Recent research [1, 3] outlines an efficient, one-pot synthesis of 5-Amino-1-(2-hydroxyethyl)pyrazole. This method uses 2-cyano-3-ethoxylacrylate and 2-hydroxyethyl hydrazine as starting materials and proceeds through a three-step sequence: cyclization, hydrolysis, and acidification. This yields 5-Amino-1-(2-hydroxyethyl)-4-formic acid pyrazole, which then undergoes thermal decarboxylation to produce the target compound.
Q2: Does 5-Amino-1-(2-hydroxyethyl)pyrazole exhibit any biological activity on its own?
A2: While 5-Amino-1-(2-hydroxyethyl)pyrazole is primarily known as a synthetic intermediate for cefoselis sulfate, research suggests it might have independent biological effects. One study [2] investigated the effects of FK037, a cephalosporin antibiotic containing the 5-Amino-1-(2-hydroxyethyl)pyrazole moiety, on rat liver enzymes. Interestingly, while the parent compound FK037 showed no impact on aldehyde dehydrogenase activity, its degradation product, 5-amino-1'-(2-hydroxyethyl)-pyrazole (AHP), also did not inhibit this enzyme in vitro. This suggests that the 5-Amino-1-(2-hydroxyethyl)pyrazole component itself might not contribute to potential disulfiram-like reactions sometimes associated with cephalosporins.
Q3: What further research is needed to fully understand the properties and applications of 5-Amino-1-(2-hydroxyethyl)pyrazole?
A3: While recent studies have elucidated efficient synthesis methods and hinted at potential biological activities, further research is needed to fully characterize 5-Amino-1-(2-hydroxyethyl)pyrazole. Future investigations could explore:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


